molecular formula C10H8ClFO3 B1375442 Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate CAS No. 868373-87-9

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

Cat. No.: B1375442
CAS No.: 868373-87-9
M. Wt: 230.62 g/mol
InChI Key: GXGZQUYKBHOIML-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate (CAS No. 868373-87-9) is an ester derivative featuring a 2-chloro-6-fluorophenyl group attached to a 3-oxopropanoate backbone. Its molecular formula is C₁₀H₈ClFO₃, with a molecular weight of 230.62 g/mol. The compound is synthesized via acid-catalyzed esterification of 3-(2-chloro-6-fluorophenyl)-3-oxopropanoic acid with methanol under reflux conditions .

Key applications include:

  • Organic Synthesis: Acts as a versatile intermediate for pharmaceuticals, agrochemicals, and isoxazole derivatives .

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGZQUYKBHOIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemical Synthesis

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biological Research

The compound is utilized in biological studies, particularly in enzyme-catalyzed reactions involving ester hydrolysis. It can lead to the formation of biologically active metabolites that interact with specific enzymes or receptors, influencing various biological pathways.

Agrochemical Production

Due to its chemical properties, it is also applied in the production of agrochemicals, contributing to the development of pesticides and herbicides that require specific reactivity profiles.

Case Studies

  • Enzyme Interaction Studies :
    • Research has demonstrated that this compound can influence enzyme activity through its hydrolyzed products, leading to potential therapeutic applications in drug development.
  • Synthetic Pathway Development :
    • In synthetic organic chemistry, this compound has been pivotal in developing new classes of pharmaceuticals due to its ability to undergo diverse chemical transformations.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which may then interact with biological targets. The presence of the 2-chloro-6-fluorophenyl group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

Compound Name Molecular Formula Substituents (Position) Key Properties
This compound C₁₀H₈ClFO₃ Cl (2), F (6) Enhanced lipophilicity, stability, and enzyme interaction due to dual halogens .
Methyl 3-(2-chlorophenyl)-3-oxopropanoate C₁₀H₉ClO₃ Cl (2) Lower reactivity and binding affinity compared to dual-halogenated analogs .
Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate C₁₀H₈ClFO₃ Cl (3), F (4) Tyrosinase inhibition; positional isomers alter target specificity .
Ethyl 3-(2-chloro-6-nitrophenyl)-3-oxopropanoate C₁₁H₁₀ClN₂O₅ Cl (2), NO₂ (6) Nitro group increases reactivity but reduces metabolic stability .

Key Observations :

  • Dual Halogens : The Cl-F combination improves lipophilicity and steric effects, enhancing interactions with hydrophobic enzyme pockets .
  • Positional Isomerism : Substitutions at positions 2 and 6 (vs. 3 and 4) influence steric hindrance and electronic effects, altering biological activity .

Ester Group Variations

Compound Name Ester Group Reactivity Profile
This compound Methyl Faster hydrolysis than ethyl analogs due to smaller alkyl chain .
Ethyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate Ethyl Slower metabolic degradation; increased bioavailability .

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate (CAS No. 868373-87-9) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H10ClF O3
  • Molecular Weight : 232.65 g/mol
  • Appearance : Typically presented as a white to off-white solid.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity and may influence its binding affinity to target proteins.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that halogenated phenyl compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways, leading to bacterial cell death.

2. Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been investigated. In vitro studies have demonstrated that derivatives of similar structures can activate caspase pathways, leading to programmed cell death in various cancer cell lines.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.

Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Toxicological Profile

Toxicity studies are crucial for assessing the safety profile of this compound. Preliminary data suggest moderate toxicity levels in animal models, with an LD50 value estimated at approximately 1360 mg/kg when administered orally in rodents. Observed side effects included lethargy and gastrointestinal disturbances.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via condensation reactions between substituted aryl halides and β-keto esters. For example, a Claisen-Schmidt condensation using 2-chloro-6-fluorobenzaldehyde and methyl acetoacetate under acidic or basic catalysis can yield the target compound. Optimization involves adjusting catalysts (e.g., piperidine vs. sulfuric acid), solvent polarity (e.g., ethanol vs. THF), and temperature to maximize yields. Evidence from analogous syntheses (e.g., tert-butyl derivatives) shows yields ranging from 62% to 86% depending on reaction parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the keto-enol tautomerism and substituent positions. For example, the enolic proton typically appears as a singlet near δ 12–14 ppm in 1^1H NMR, while aromatic protons show splitting patterns indicative of chloro and fluoro substituents .
  • HRMS : High-resolution mass spectrometry (e.g., ESI−) provides exact mass confirmation (calculated m/z for C10H8ClFO3C_{10}H_8ClFO_3: 228.0098). Discrepancies in isotopic patterns (e.g., Cl vs. F) aid structural validation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS software is ideal for determining bond angles, dihedral torsion, and intermolecular interactions. For example, the keto group’s planarity and steric effects from chloro/fluoro substituents can be quantified. SHELX’s robust refinement algorithms (e.g., TWIN/BASF commands) are particularly useful for handling twinned crystals or high thermal motion in aromatic rings .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can graph-set analysis predict supramolecular assembly?

  • Answer : Hydrogen bonds (e.g., C=O⋯H–O or C–F⋯H–C) often dictate crystal packing. Graph-set analysis (as per Etter’s formalism) identifies recurring motifs like R22(8)R_2^2(8) rings or chains, which stabilize the lattice. For instance, fluoro substituents may form weak C–F⋯H interactions, while keto groups engage in stronger O–H⋯O bonds. Computational tools (e.g., Mercury CSP) can model these interactions to predict polymorphism .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled during structural elucidation?

  • Answer : Discrepancies arise from dynamic processes (e.g., keto-enol tautomerism in solution vs. static X-ray structures). For example, NMR may show averaged signals for tautomers, while SC-XRD captures the dominant form. Variable-temperature NMR or DFT calculations (e.g., Gaussian at B3LYP/6-311+G(d,p)) can quantify energy barriers between conformers .

Methodological Guidance

Q. What strategies mitigate decomposition during storage or reaction of this compound?

  • Answer :

  • Storage : Store under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the ester group.
  • Reaction Handling : Use anhydrous solvents (e.g., molecular sieves in THF) and minimize exposure to light, as UV irradiation may degrade the aryl halide moiety .

Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Answer : DFT calculations (e.g., using Gaussian or ORCA) can map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the β-keto ester’s carbonyl carbon is highly electrophilic, with Fukui indices (ff^-) >0.3, making it prone to nucleophilic attack. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) further model solvation effects on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate
Reactant of Route 2
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Methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate

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